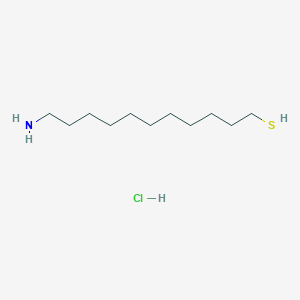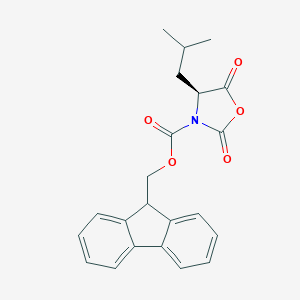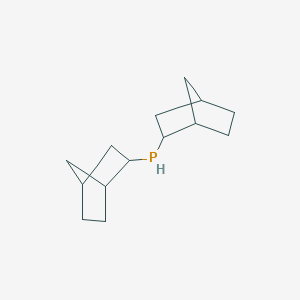
11-Amino-1-undecanethiol hydrochloride
Descripción general
Descripción
11-Amino-1-undecanethiol hydrochloride (AUT) is an alkanethiol with an 11-fold molecule. It forms a self-assembled monolayer (SAM) between the amino groups and the surface of the nanoparticles .
Synthesis Analysis
A convenient and reliable synthesis of 11-amino-1-undecanethiol hydrochloride suitable for self-assembled monolayer study with sufficient purity has been described. .
Molecular Structure Analysis
The molecular formula of 11-Amino-1-undecanethiol hydrochloride is HSCH2(CH2)9CH2NH2·HCl .
Chemical Reactions Analysis
11-Amino-1-undecanethiol hydrochloride can form self-assembled monolayers on dielectric modified field effect transistors (DMFETs) which are used to arrange the bio-molecular system in the nanogaps to detect protein-ligand binding for biosensing applications . It can also be used as a linker that improves the electronic coupling by binding the quantum dots (QDs) and fullerene heterodimers (FMH) .
Physical And Chemical Properties Analysis
The molecular weight of 11-Amino-1-undecanethiol hydrochloride is 239.85 g/mol . More detailed physical and chemical properties may be found in the safety data sheet .
Aplicaciones Científicas De Investigación
Biosensing
AUT can form SAMs on dielectric modified field effect transistors (DMFETs), which are used to arrange the biomolecular system in the nanogaps. This arrangement is essential for detecting protein-ligand binding, making AUT a valuable component in biosensing applications .
Norovirus Detection
A bifunctional membrane created using AUT on Ti and Au substrates can detect and block high transmitting norovirus in aqueous environments. This application demonstrates AUT’s potential in public health for the detection of pathogens .
Quantum Dot Coupling
AUT serves as a linker that improves electronic coupling by binding quantum dots (QDs) and fullerene heterodimers (FMH). This application is significant in the field of photovoltaics and the development of advanced solar cells .
Electrochemical Sensing
Gold electrodes self-assembled with AUT can study the effect of terminal groups on the redox responses of ferrocene derivatives. This is particularly relevant in electrochemical sensing, where precise detection of redox-active species is required .
Mecanismo De Acción
Target of Action
The primary target of 11-Amino-1-undecanethiol hydrochloride, also known as 1-Undecanethiol, 11-amino-, hydrochloride, is the surface of nanoparticles . It forms a self-assembled monolayer (SAM) between the amino groups and the surface of the nanoparticles .
Mode of Action
The compound interacts with its targets by forming SAMs on dielectric modified field effect transistors (DMFETs). These DMFETs are used to arrange the bio-molecular system in the nanogaps to detect protein-ligand binding for biosensing applications .
Biochemical Pathways
The compound affects the biochemical pathways involved in protein-ligand binding. By forming SAMs on DMFETs, it arranges the bio-molecular system in the nanogaps, enabling the detection of protein-ligand binding .
Pharmacokinetics
Given its use in biosensing applications, it’s likely that its bioavailability is primarily determined by its ability to form sams on dmfets .
Result of Action
The molecular and cellular effects of the compound’s action include the detection and blocking of high transmitting norovirus in aqueous environments . It can also improve the electronic coupling by binding the quantum dots (QDs) and fullerene heterodimers (FMH) .
Action Environment
The action, efficacy, and stability of 11-Amino-1-undecanethiol hydrochloride are influenced by environmental factors. For instance, it’s used on Titanium (Ti) and Gold (Au) substrates to create a bifunctional membrane . The compound is typically stored at a temperature of 2-8°C .
Safety and Hazards
Propiedades
IUPAC Name |
11-aminoundecane-1-thiol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NS.ClH/c12-10-8-6-4-2-1-3-5-7-9-11-13;/h13H,1-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQACAFAHHWTBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCN)CCCCCS.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347444 | |
| Record name | 11-Amino-1-undecanethiol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143339-58-6 | |
| Record name | 11-Amino-1-undecanethiol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-Amino-1-undecanethiol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136888.png)



![5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B136896.png)








![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)